molecular formula C8H7ClN2O3 B184230 Acetamide, N-(2-chloro-5-nitrophenyl)- CAS No. 4031-81-6

Acetamide, N-(2-chloro-5-nitrophenyl)-

Cat. No. B184230
CAS RN: 4031-81-6
M. Wt: 214.6 g/mol
InChI Key: BUZMXMGVGWIAJH-UHFFFAOYSA-N
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Description

Acetamide, N-(2-chloro-5-nitrophenyl)- is a chemical compound used in scientific research for its unique properties. It is a nitroaromatic compound with a chloro substituent and is commonly referred to as "NCP." In

Mechanism Of Action

The mechanism of action of Acetamide, N-(2-chloro-5-nitrophenyl)- involves the reduction of the nitro group by nitroreductase enzymes. This reduction results in the formation of a highly reactive intermediate, which can then react with various targets, including DNA and proteins. The exact mechanism of this reaction is still under investigation, but it is believed to involve the formation of reactive oxygen species and other free radicals.

Biochemical And Physiological Effects

Acetamide, N-(2-chloro-5-nitrophenyl)- has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. In bacteria, it has been shown to induce oxidative stress and DNA damage, leading to cell death. In mammalian cells, it has been used to activate prodrugs and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects in certain models.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acetamide, N-(2-chloro-5-nitrophenyl)- is its high specificity for nitroreductase enzymes, making it a useful tool for studying the role of these enzymes in various systems. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation of using Acetamide, N-(2-chloro-5-nitrophenyl)- is its potential toxicity, which can vary depending on the specific system being studied.

Future Directions

There are several future directions for the use of Acetamide, N-(2-chloro-5-nitrophenyl)- in scientific research. One area of interest is the development of new cancer therapies that utilize nitroreductase activation. Additionally, there is potential for the use of Acetamide, N-(2-chloro-5-nitrophenyl)- in the development of new antibiotics that target bacterial nitroreductase enzymes. Further research is also needed to fully understand the mechanism of action of Acetamide, N-(2-chloro-5-nitrophenyl)- and its potential applications in various systems.

Synthesis Methods

The synthesis of Acetamide, N-(2-chloro-5-nitrophenyl)- involves the reaction of 2-chloro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions and yields Acetamide, N-(2-chloro-5-nitrophenyl)- as a yellow crystalline solid.

Scientific Research Applications

Acetamide, N-(2-chloro-5-nitrophenyl)- has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is commonly used as a substrate for the detection of nitroreductase activity in bacteria and mammalian cells. Additionally, it has been used to study the role of nitroreductase in the activation of prodrugs and the development of cancer therapies.

properties

CAS RN

4031-81-6

Product Name

Acetamide, N-(2-chloro-5-nitrophenyl)-

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.6 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)acetamide

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12)

InChI Key

BUZMXMGVGWIAJH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Other CAS RN

4031-81-6

Origin of Product

United States

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